1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
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Overview
Description
The compound 1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a multifaceted molecule that incorporates a pyrrolidine ring, a 1,2,3-triazole moiety, and a sulfonyl functional group. This structure suggests potential biological activity and relevance in medicinal chemistry due to the presence of these pharmacophores.
Synthesis Analysis
The synthesis of related compounds involves the generation of α-imino rhodium carbenoids from 1-sulfonyl 1,2,3-triazole, which are then applied to a 3 + 2 cycloaddition with ketene silyl acetal to produce 3-pyrrolin-2-ones . Additionally, N-sulfonyl-1,2,3-triazoles have been shown to react with alkynes in the presence of a nickel(0)/phosphine catalyst to yield substituted pyrroles, indicating the versatility of the sulfonyl triazole moiety in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as 1H NMR, 13C NMR, DEPT, COSY, HMQC, FT-IR, HRMS, and elemental analysis . Single crystal X-ray diffraction studies have been performed to determine the stereochemistry of the compounds, and density functional theory (DFT) has been used to obtain optimized geometries .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been estimated from frontier molecular orbitals, with global reactivity parameters indicating varying levels of reactivity among different compounds . The presence of the 1,2,3-triazole ring in these compounds is significant as it is known for its participation in click chemistry reactions, which are widely used in the synthesis of diverse organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include the determination of acid dissociation constants using potentiometric titration in a hydro-organic solvent . The drug-likeness of the compounds has been evaluated using MolSoft websites, supporting the experimental results of anti-proliferative bioactivity studies . The presence of the sulfonyl group and the triazole ring in the compound of interest suggests similar properties could be expected.
Relevant Case Studies
In vitro anti-proliferative activities of similar compounds have been screened against human prostate cancer cells, with significant reductions in cell proliferation observed . One compound, in particular, showed a high potential for delaying cells at the DNA synthesis phase, indicating the therapeutic potential of these molecules in cancer treatment .
Scientific Research Applications
Triazole Derivatives in Drug Discovery
Triazole derivatives, including 1,2,3- and 1,2,4-subtypes, are known for their versatility in drug design, offering a wide range of biological activities. The incorporation of triazole rings into pharmaceutical compounds can lead to enhanced therapeutic potential, with applications in antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory treatments. The heterocyclic triazole moiety is a common feature in several clinically used drugs, highlighting its importance in medicinal chemistry. Studies have focused on novel synthesis methods and the evaluation of triazole derivatives against various biological targets, emphasizing their role in addressing emerging health challenges, including drug-resistant microbial strains and neglected diseases (Ferreira et al., 2013).
Advances in Triazole Synthesis
Recent developments in the synthesis of 1,2,3-triazoles, particularly through eco-friendly procedures, have broadened their applicability in drug development and beyond. The click chemistry approach, especially the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a pivotal method for constructing triazole derivatives efficiently and with high selectivity. This advancement supports the exploration of triazole-based compounds for new therapeutic agents, with improved safety profiles and environmental sustainability (de Souza et al., 2019).
Triazoles as Corrosion Inhibitors
In addition to pharmaceutical applications, 1,2,3-triazole derivatives have shown potential as corrosion inhibitors for various metals and alloys. The development of 1,4-disubstituted 1,2,3-triazole derivatives, synthesized through CuAAC reactions, offers a promising avenue for protecting metal surfaces in aggressive environments. These compounds combine environmental friendliness with effective corrosion protection, making them valuable for industrial applications (Hrimla et al., 2021).
Anticancer Potentials
The exploration of 1,2,3-triazole-containing hybrids as anticancer agents has identified several promising candidates. These hybrids integrate the triazole moiety with other anticancer pharmacophores, aiming to enhance therapeutic efficacy and overcome drug resistance. The diverse mechanisms of action, including inhibition of key cellular pathways and interactions with DNA, position triazole derivatives as versatile tools in cancer therapy research (Xu et al., 2019).
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .
Mode of action
The interaction of the compound with its targets would depend on the specific functional groups present in the molecule. For instance, the sulfonyl group might be involved in binding to the target protein, while the phenyl and triazole groups could contribute to the compound’s lipophilicity, influencing its ability to cross cell membranes .
Biochemical pathways
The exact pathways affected by this compound would depend on its specific targets. If it indeed targets COX-2, it could affect the synthesis of prostaglandins, which are involved in inflammatory responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure. The presence of the pyrrolidine ring could enhance the compound’s three-dimensional coverage, potentially improving its bioavailability .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. If it inhibits COX-2, it could reduce the production of prostaglandins, potentially leading to anti-inflammatory effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .
properties
IUPAC Name |
1-[1-[(3-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c20-17-8-4-5-15(11-17)14-27(25,26)23-10-9-18(12-23)24-13-19(21-22-24)16-6-2-1-3-7-16/h1-8,11,13,18H,9-10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJWILBOTATYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole |
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